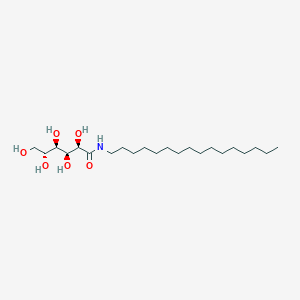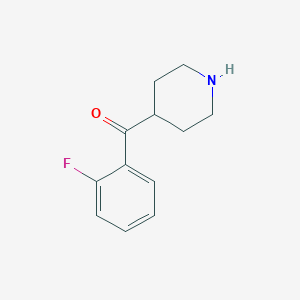
Sodium;3-hydroxy(413C)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline powder that is soluble in water and has a slightly sweet taste.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-hydroxy(413C)butanoate typically involves the esterification of 3-hydroxybutanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Reacting 3-hydroxybutanoic acid with an alcohol in the presence of an acid catalyst.
Neutralization: Adding sodium hydroxide to the esterified product to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and neutralization processes, utilizing continuous reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating conditions such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium;3-hydroxy(413C)butanoate involves its interaction with various molecular targets and pathways:
Epigenetic Modulation: Acts as a histone deacetylase inhibitor, affecting gene expression and cellular functions.
Metabolic Regulation: Influences metabolic pathways, including glucose and lipid metabolism.
Anti-inflammatory Effects: Exhibits anti-inflammatory properties by modulating inflammatory pathways.
Comparaison Avec Des Composés Similaires
Sodium butyrate: Shares similar metabolic and epigenetic effects but differs in its chemical structure and specific applications.
Sodium propionate: Another short-chain fatty acid with distinct metabolic and antimicrobial properties.
Sodium acetate: Used in various industrial and medical applications but lacks the specific biological activities of sodium;3-hydroxy(413C)butanoate.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
sodium;3-hydroxy(413C)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-YTBWXGASSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635689 |
Source


|
| Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-43-7 |
Source


|
| Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)






